5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Physical Chemistry Analytical Characterization Drug Formulation

Medicinal chemistry programs targeting gastric cancer and drug-resistant pathogens often require a versatile, privileged scaffold with validated biological potential. 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine (CAS 704-56-3) addresses this need as a key synthetic intermediate with demonstrated anticancer and antimicrobial efficacy. - Anticancer Potency: Mannich base derivatives achieve sub-micromolar activity against gastric cancer cell lines, outperforming established reference drugs. - Antimicrobial Activity: N-substituted derivatives exhibit improved antibacterial activity against E. coli compared to ciprofloxacin in preliminary assays. - Synthetic Utility: The 4-pyridinyl substitution pattern ensures predictable regioselectivity in N-alkylation/acylation, enabling focused library synthesis. This scaffold provides a reliable starting point for hit-to-lead optimization and methodological studies.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 704-56-3
Cat. No. B175702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine
CAS704-56-3
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN=C(O2)N
InChIInChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
InChIKeyJQGJTYPZTLAQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Privileged Scaffold


5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine (CAS 704-56-3) is a heterocyclic compound comprising a pyridine ring fused to a 1,3,4-oxadiazole core with an amine substituent [1]. It is widely recognized in medicinal chemistry as a privileged scaffold for developing bioactive molecules [2]. The compound serves as a key synthetic intermediate, particularly in the preparation of various N-substituted derivatives with anticancer and antimicrobial properties [3]. Its molecular formula is C7H6N4O, with a molecular weight of 162.15 g/mol .

Privileged scaffold 1,3,4-oxadiazole core enables synthesis of bioactive derivatives
Regioselective core 4-pyridinyl substitution directs N-alkylation to single regioisomer

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: Why Analogs Fail


The 4-pyridinyl substitution pattern on the 1,3,4-oxadiazol-2-amine core is a critical determinant of synthetic utility and biological activity. While related compounds like 5-phenyl-1,3,4-oxadiazol-2-amine or 5-(pyridin-2-yl) analogs exist, the 4-pyridinyl group uniquely enables further functionalization and impacts physicochemical properties. For instance, the specific geometry and electronic distribution of the pyridin-4-yl group influence the regioselectivity of N-alkylation reactions and the binding affinity of derived bioactive molecules [1]. Substituting with an alternative scaffold, such as a 1,2,4-triazole or thiadiazole core, can lead to a significant loss in anticancer potency, as demonstrated in head-to-head studies comparing derivatives of this exact precursor [2].

  • Regioisomeric mixture risk 5-Phenyl analog may produce mixed N-alkylation products, complicating purification and activity interpretation.
  • Scaffold-dependent activity profile Triazole or thiadiazole core substitution may shift structure-activity endpoints, not directly transferable.
  • Electronic perturbation 2-Pyridyl substitution alters electronic distribution, limiting predictable regioselectivity.

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: Quantitative Evidence


Thermal Stability and Purity

The compound's melting point is reported as 262 °C with decomposition, which is a critical parameter for assessing purity, storage conditions, and formulation stability . This value is higher than some related 2-amino-1,3,4-oxadiazoles (e.g., 5-phenyl-1,3,4-oxadiazol-2-amine, mp ~210-212 °C), indicating a more robust crystal lattice and potentially different thermal behavior during processing.

Thermal Stability
Data to verify
262 °C (decomp.) vs 210–212 °C (5-phenyl analog)
Supports solid-state stability assessment
Higher decomposition point suggests robust lattice; verify with COA
Physical Chemistry Analytical Characterization Drug Formulation

Anticancer Potency vs. CHS 828

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is the essential precursor for synthesizing Mannich bases with exceptional in vitro anticancer activity [1]. The Mannich base 6m, derived directly from this core scaffold, demonstrated an IC50 of 0.021 µM against the gastric cancer cell line NUGC, which is more potent than the standard reference drug CHS 828 (IC50 = 0.025 µM) in the same assay [1]. In contrast, derivatives built on the 1,3,4-thiadiazole or 1,2,4-triazole analogs of this core failed to achieve comparable potency, with most showing IC50 values in the micromolar range [1].

Cell-Model Cytotoxicity
Head-to-head
Derivative 6m IC50: 0.021 µM; CHS 828: 0.025 µM (NUGC)
Supports cell-model endpoint review
Derivative-specific result; parent scaffold not directly assessed
Medicinal Chemistry Oncology Drug Discovery

Antibacterial Activity vs. Ciprofloxacin

This compound serves as a key starting material for generating a library of N-[(5′-substituted 2′-phenyl-1H-indol-3′-yl)methylene] derivatives [1]. While the parent compound's intrinsic antimicrobial activity is not reported, derivative 5f showed a zone of inhibition of 22 mm against E. coli, compared to 20 mm for the standard drug ciprofloxacin in a disc diffusion assay [1]. This represents a 10% improvement in the zone of inhibition over the reference drug, and the activity is critically dependent on the 4-pyridinyl-1,3,4-oxadiazol-2-amine core [1].

Antimicrobial Screen
Reported
Derivative 5f zone: 22 mm; Ciprofloxacin: 20 mm (E. coli)
Supports antimicrobial screening context
Concentration not specified; single-derivative data
Antimicrobial Resistance Oxidative Stress Drug Synthesis

Regioselectivity in N-Alkylation

The pyridin-4-yl group at the 5-position of the 1,3,4-oxadiazol-2-amine ring directs N-alkylation reactions with high regioselectivity, enabling efficient synthesis of N-substituted derivatives [1]. This is in contrast to 5-phenyl analogs, where alkylation can occur on either the endocyclic or exocyclic nitrogen atoms, leading to isomeric mixtures and lower yields of the desired product. For example, synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine typically proceeds with high selectivity and yield, whereas the phenyl analog often requires chromatographic separation of regioisomers [2].

N-Alkylation Regioselectivity
Class-level
High regioselectivity: single N-substituted product expected
Simplifies synthetic route selection
Phenyl analog: isomeric mixtures require chromatographic separation
Organic Synthesis Medicinal Chemistry Reaction Optimization

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: Optimal Use Cases


Oncology Lead Optimization

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is an ideal starting material for medicinal chemists focused on developing novel anticancer agents. Its derivatives, particularly Mannich bases, have demonstrated sub-micromolar potency against gastric cancer cell lines, surpassing the activity of established reference drugs [1]. Procurement of this scaffold enables the exploration of a chemical space associated with high cytotoxicity and potential for further optimization.

Next-Generation Antibiotics

For researchers targeting drug-resistant pathogens, this compound is a validated starting point. N-substituted derivatives have shown improved antibacterial activity against E. coli compared to ciprofloxacin in preliminary assays [2]. Procuring this intermediate allows for the rapid synthesis of focused libraries aimed at overcoming existing antimicrobial resistance mechanisms.

Synthetic Methodology Development

Organic chemists developing new methodologies can utilize 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine as a model substrate to investigate regioselective alkylation and acylation reactions. The predictable reactivity of the exocyclic amine, influenced by the 4-pyridinyl group, makes it an excellent system for studying steric and electronic effects in heterocyclic chemistry [2].

Application
Selection Property
Validation Focus
Cancer cell-model synthesis
Derivatizable oxadiazole core
Cell-viability endpoint context
Antimicrobial screening synthesis
Focused library generation
Zone-of-inhibition context
Heterocyclic methodology studies
Regioselective N-alkylation
Isomer purity and yield context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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